1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one
Description
This compound belongs to the 6,7-dihydropyrazolo[1,5-a]pyrazinone class, characterized by a bicyclic core fused with a pyrazole ring and a partially saturated pyrazine moiety. It features an acyl group at position 1 and a phenoxypropane substituent, which modulates its physicochemical and pharmacological properties. Its structure-activity relationship (SAR) highlights the importance of the phenoxy group and acyl linkage in optimizing receptor binding and metabolic stability.
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12(20-14-5-3-2-4-6-14)15(19)17-9-10-18-13(11-17)7-8-16-18/h2-8,12H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCHMUVEUZQBGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN2C(=CC=N2)C1)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one typically involves the reaction of pyrazolo[1,5-a]pyrazine derivatives with phenoxypropanone under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors, particularly mGluR2.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as depression and anxiety.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The compound acts as a negative allosteric modulator of the mGluR2 receptor. By binding to a site distinct from the active site, it modulates the receptor’s activity, leading to altered intracellular signaling pathways. This modulation can result in changes in synaptic transmission and neuronal excitability, which are crucial for its potential therapeutic effects .
Comparison with Similar Compounds
VU0462807 (1-(2-(Phenoxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)ethanone)
- Structural Difference: Replaces the pyrazinone core with a pyrimidinone ring.
- Pharmacological Profile :
- Advantage: Enhanced pharmacokinetic (PK) properties due to reduced lipophilicity compared to pyrazinone analogs.
mGluR2 Negative Allosteric Modulators (NAMs)
- Example : Janssen’s 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (Patent WO 2018) .
- Structural Difference: Retains the pyrazinone core but incorporates bulkier substituents (e.g., trifluoromethyl groups).
- Pharmacological Profile :
Substituent Variations
BIO-2007817 and BIO-2007818 (Parkin E3 Ligase Modulators)
- Structural Features: Core: 6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-one. Substituents: Isopropyl groups, tetrahydroquinoline-carbonyl phenyl, and methoxy-pyrazole moieties .
- Pharmacological Profile: Target: Parkin E3 ligase activation for neurodegenerative disease. Potency: EC₅₀ = 0.5–1.0 µM in ubiquitination assays. Key Difference: The tetrahydroquinoline moiety enhances blood-brain barrier penetration compared to phenoxy analogs .
3-Chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one
- Structural Features : Chloro and hydroxymethyl substituents.
- Safety Profile : Requires stringent handling precautions (e.g., P210: "Keep away from heat/sparks/open flames") due to reactive chloro group .
- Application : Intermediate in synthesizing more complex derivatives.
Key Research Findings
Core Flexibility: The pyrazinone core allows extensive substitution without losing receptor binding. Pyrimidinone analogs (e.g., VU0462807) exhibit better solubility but reduced metabolic stability compared to pyrazinones .
Substituent Impact: Phenoxy Groups: Critical for mGlu5 PAM activity; removal reduces potency by >10-fold . Chloro/Hydroxymethyl: Introduces reactivity risks but enables further functionalization .
Therapeutic Scope : mGlu5 PAMs (target compound) and mGluR2 NAMs (Janssen derivatives) demonstrate the duality of this scaffold in modulating glutamate receptors for CNS disorders .
Biological Activity
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-phenoxypropan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of heterocyclic compounds and exhibits a unique structural framework that may influence its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a dihydropyrazolo core linked to a phenoxypropanone moiety. This specific arrangement is believed to contribute to its interaction with various biological targets.
Research indicates that compounds similar to this compound can act as inhibitors of key kinases involved in cellular signaling pathways. Notably, this compound has been investigated for its potential as an inhibitor of receptor-interacting protein 1 (RIP1) kinase, which plays a critical role in inflammation and apoptosis. The inhibition of RIP1 could have therapeutic implications in diseases such as cancer and neurodegenerative disorders .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Kinase Inhibition | Inhibits RIP1 kinase, potentially affecting apoptosis and inflammatory responses. |
| Anticancer Potential | Demonstrated cytotoxic effects against various cancer cell lines. |
| Neuroprotective Effects | Potential modulation of pathways related to neurodegeneration. |
Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : In vitro studies have shown that derivatives with similar structures exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance, certain derivatives demonstrated IC50 values significantly lower than established chemotherapeutics like sorafenib .
- Mechanistic Studies : Flow cytometry analyses indicated that these compounds can induce apoptotic cell death and block cell cycle progression at the sub-G1 phase in HeLa cells. This suggests a potential mechanism through which these compounds exert their anticancer effects .
- In Silico Studies : Molecular docking studies have confirmed the binding affinity of these compounds to active sites on target proteins such as VEGFR-2, further supporting their role as potential therapeutic agents .
Case Studies
A notable case study investigated the effects of a closely related compound on cancer cell proliferation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
